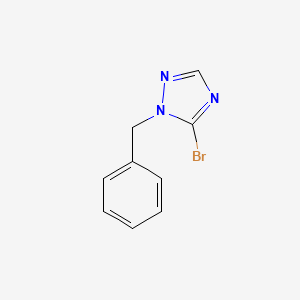

1-Benzyl-5-bromo-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

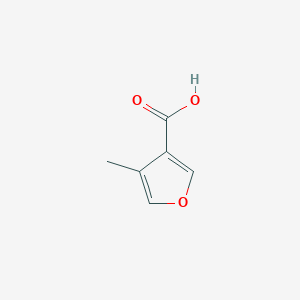

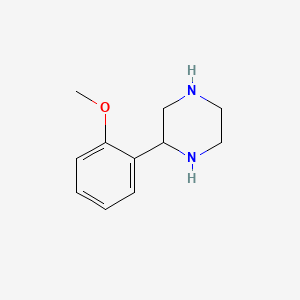

1-Benzyl-5-bromo-1H-1,2,4-triazole is a synthetic compound. It is a derivative of the 1,2,4-triazole family, which has been the subject of significant and continuous interest in the field of chemistry due to their importance as structural fragments in biologically active compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives generally involves reactions with a variety of nucleophiles . For instance, 4,5-Dibromo-l-methoxymethyl-1H-1,2,3-triazole reacted with butyllithium at position-5, and the resulting lithiated derivatives were quenched with various reagents to give high yields of the corresponding 5-substituted 1,2,3-triazole .Molecular Structure Analysis

1,2,4-Triazole is a five-membered heterocyclic compound containing two carbon and three nitrogen atoms . It exists as two isomers, 1,2,3-triazoles and 1,2,4-triazoles . The structure of fully substituted triazoles was verified using FTIR, 1H, 13C NMR spectroscopy, HRMS, advanced NMR techniques (COSY, C-APT, HSQC, and HMBC), and X-ray crystallography .Chemical Reactions Analysis

1-Benzyl-3,5-dibromo-1H-1,2,4-triazole has been shown to undergo nucleophilic substitution reactions with a variety of nucleophiles . Some of the initially formed substitution products are thermally unstable and undergo unique rearrangements .Applications De Recherche Scientifique

Reactions at the Benzylic Position

The benzylic position of “1-Benzyl-5-bromo-1H-1,2,4-triazole” can undergo various reactions . These include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .

Synthesis of Novel Bioactive Molecules

“1-Benzyl-5-bromo-1H-1,2,4-triazole” has been used in the synthesis of novel bioactive molecules . For example, it has been incorporated into indolin-2-one derivatives, which were designed as acetylcholine esterase (AChE) inhibitors . These compounds showed promising results in inhibiting AChE, which is a key enzyme involved in Alzheimer’s disease .

Antitumor Activity

Some derivatives of “1-Benzyl-5-bromo-1H-1,2,4-triazole” have shown considerable antitumor activity . For instance, triazole-modified 20,30-dideoxy-20,30-diethanethioribonucleosides displayed better antitumor activity towards HepG2, A549, and Hela cell lines compared to the control drug floxuridine .

Cytotoxicity

In addition to their antitumor activity, some derivatives of “1-Benzyl-5-bromo-1H-1,2,4-triazole” have shown significant cytotoxicity . For example, compounds 3c, 3e, 5c, 5e, and 5g exhibited strong cytotoxicity against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) .

Antimicrobial Potential

Some imidazole-containing compounds, which could potentially include derivatives of “1-Benzyl-5-bromo-1H-1,2,4-triazole”, have shown good antimicrobial potential .

Future Research Opportunities

The unique properties and reactivity of “1-Benzyl-5-bromo-1H-1,2,4-triazole” make it a promising candidate for future research . Potential areas of exploration include the synthesis of new derivatives, investigation of additional biological activities, and the development of new synthetic transformations .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-benzyl-5-bromo-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-9-11-7-12-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXVFJSEBAADRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401265489 |

Source

|

| Record name | 5-Bromo-1-(phenylmethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-bromo-1H-1,2,4-triazole | |

CAS RN |

1352925-80-4 |

Source

|

| Record name | 5-Bromo-1-(phenylmethyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352925-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-(phenylmethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)

![1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B1317493.png)

![2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317506.png)

![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol](/img/structure/B1317513.png)